Cas no 2418648-47-0 (5-(Aminomethyl)-2,4-dimethyl-3-sulfanylphenyl sulfurofluoridate)

5-(Aminomethyl)-2,4-dimethyl-3-sulfanylphenyl sulfurofluoridate 化学的及び物理的性質
名前と識別子
-
- 5-(aminomethyl)-2,4-dimethyl-3-sulfanylphenyl sulfurofluoridate
- 2418648-47-0
- EN300-26630172
- 5-(Aminomethyl)-2,4-dimethyl-3-sulfanylphenyl sulfurofluoridate
-
- インチ: 1S/C9H12FNO3S2/c1-5-7(4-11)3-8(6(2)9(5)15)14-16(10,12)13/h3,15H,4,11H2,1-2H3
- InChIKey: WBLLCLUJCKLIOD-UHFFFAOYSA-N
- SMILES: SC1=C(C)C(=CC(CN)=C1C)OS(=O)(=O)F
計算された属性
- 精确分子量: 265.02426375g/mol
- 同位素质量: 265.02426375g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 330
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.7
- トポロジー分子極性表面積: 78.8Ų
5-(Aminomethyl)-2,4-dimethyl-3-sulfanylphenyl sulfurofluoridate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26630172-1.0g |
5-(aminomethyl)-2,4-dimethyl-3-sulfanylphenyl sulfurofluoridate |
2418648-47-0 | 95.0% | 1.0g |
$0.0 | 2025-03-20 | |
Enamine | EN300-26630172-1g |
5-(aminomethyl)-2,4-dimethyl-3-sulfanylphenyl sulfurofluoridate |
2418648-47-0 | 1g |
$0.0 | 2023-09-12 |
5-(Aminomethyl)-2,4-dimethyl-3-sulfanylphenyl sulfurofluoridate 関連文献
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
5-(Aminomethyl)-2,4-dimethyl-3-sulfanylphenyl sulfurofluoridateに関する追加情報
Introduction to 5-(Aminomethyl)-2,4-dimethyl-3-sulfanylphenyl sulfurofluoridate (CAS No: 2418648-47-0)
The compound 5-(Aminomethyl)-2,4-dimethyl-3-sulfanylphenyl sulfurofluoridate, identified by its CAS number 2418648-47-0, represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural features and potential applications in medicinal chemistry. The presence of both amino and sulfanyl groups, combined with a dimethyl substitution pattern, suggests a multifaceted reactivity that could be exploited in the design of novel therapeutic agents.
Recent research in the domain of bioactive molecules has highlighted the importance of sulfur-containing heterocycles in drug discovery. The sulfurofluoridate moiety, in particular, has emerged as a versatile functional group with the ability to modulate biological pathways through its interaction with specific targets. Studies have demonstrated that such derivatives can exhibit inhibitory effects on various enzymes and receptors, making them promising candidates for further development.
In the context of modern drug design, the 5-(Aminomethyl)-2,4-dimethyl-3-sulfanylphenyl sulfurofluoridate compound offers several advantages. The amino group provides a site for further functionalization, allowing chemists to tailor the molecule's properties for specific biological activities. Additionally, the dimethyl substituents enhance lipophilicity, which can improve membrane permeability and oral bioavailability—a critical factor in drug development.
One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. Current research indicates that derivatives of this class may have applications in oncology, neurology, and anti-inflammatory therapies. For instance, preliminary studies have suggested that modifications to the sulfurofluoridate group can lead to compounds with potent kinase inhibition properties. This aligns with the growing interest in small-molecule inhibitors as alternatives to existing treatments.
The synthesis of 5-(Aminomethyl)-2,4-dimethyl-3-sulfanylphenyl sulfurofluoridate presents an intriguing challenge due to its complex structure. Advanced synthetic methodologies are required to achieve high yields and purity levels. Techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have been explored to construct the core aromatic scaffold. Furthermore, protecting group strategies are essential to ensure regioselective functionalization at multiple sites.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between 5-(Aminomethyl)-2,4-dimethyl-3-sulfanylphenyl sulfurofluoridate and biological targets. These simulations have provided insights into binding affinities and metabolic stability, guiding optimization efforts. The integration of machine learning algorithms has further accelerated the process by predicting optimal modifications based on large datasets of known bioactive compounds.
The pharmacokinetic profile of this compound is another area of active investigation. Researchers are evaluating its solubility, distribution, metabolism, and excretion (ADME) properties to assess its feasibility as a drug candidate. Initial data suggest that modifications to the molecular structure can significantly influence these parameters. For example, optimizing the size and electronic distribution of the substituents may enhance both oral bioavailability and target specificity.
Regulatory considerations play a crucial role in advancing compounds like 5-(Aminomethyl)-2,4-dimethyl-3-sulfanylphenyl sulfurofluoridate into clinical trials. Compliance with Good Manufacturing Practices (GMP) and rigorous toxicological assessments are mandatory before human testing can commence. Collaborative efforts between synthetic chemists and regulatory experts ensure that safety guidelines are met while maintaining scientific innovation.
The future prospects for this compound are promising, with ongoing research aimed at expanding its therapeutic potential. Exploration into its role as a prodrug or scaffold for covalent inhibitors represents exciting avenues for development. Additionally, interdisciplinary approaches combining organic chemistry with bioinformatics promise to uncover new applications that were previously unconsidered.
In conclusion,5-(Aminomethyl)-2,4-dimethyl-3-sulfanylphenyl sulfurofluoridate (CAS No: 2418648-47-0) stands as a testament to the progress being made in pharmaceutical chemistry. Its unique structural features and potential biological activities position it as a valuable asset in the quest for novel therapeutics. As research continues to uncover new applications and synthetic strategies, this compound will undoubtedly play a significant role in shaping the future of medicine.
2418648-47-0 (5-(Aminomethyl)-2,4-dimethyl-3-sulfanylphenyl sulfurofluoridate) Related Products
- 1805542-55-5(4-(Bromomethyl)-2-(difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine)
- 845781-05-7(3,5-Dichloro-3',4'-difluorobenzophenone)
- 2138419-01-7(5-Methoxy-2-(2-methoxypropan-2-yl)quinolin-3-ol)
- 1000341-12-7(3-Iodo-6-methoxy-4-nitro 1H-Indazole)
- 851977-65-6(ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-phenylpropanamido)-3H,4H-thieno3,4-dpyridazine-1-carboxylate)
- 2227737-91-7(rac-(1R,2S)-2-(4-fluoro-3-nitrophenyl)cyclopropan-1-amine)
- 2229587-99-7(2,2-dimethyl-3-(2,4,6-trifluorophenyl)cyclopropane-1-carboxylic acid)
- 1210279-13-2(3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(4-ethoxy-3-methoxyphenyl)methyl]propanamide)
- 2137704-81-3(1-Propanone, 1-(3-amino-4-ethyl-1-piperidinyl)-3-chloro-)
- 941951-30-0(N-benzyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide)




